molecular formula C24H44O6 B1682156 Sorbitan monooleate CAS No. 1338-43-8

Sorbitan monooleate

Cat. No. B1682156
CAS RN: 1338-43-8
M. Wt: 428.6 g/mol
InChI Key: MPZLHRXPRGLWEB-HSACVWGTSA-N
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Description

Sorbitan Monooleate is a fatty acid ester with the molecular formula C24H44O6 . It is also known by other names such as Span 80 and Arlacel 80 . It is used in various applications as a nonionic emulsifier, stabilizer, and surfactant .


Synthesis Analysis

Sorbitan Monooleate is a partial oleate ester of Sorbitol and its mono- and dianhydrides . It is derived from sorbitan, which is also used to produce polysorbates . Upon saponification, it yields not less than 72.0% and not more than 78.0% of fatty acids, and not less than 25.0% and not more than 31.0% of polyols (w/w) .


Molecular Structure Analysis

The IUPAC name for Sorbitan Monooleate is [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate . Its molecular weight is 428.6 g/mol . The effect of the molecular structure of sorbitan monoester surfactants on the formation of simple three-component creams has been presented .


Chemical Reactions Analysis

Sorbitan oleates, which are fatty acid esters, will undergo hydrolysis under alkaline conditions and reshape sorbitan and salts of oleic acid . Sorbitan esters (Spans) are nonionic surfactants that are derived from sorbitan – the precursor also used to produce polysorbates .


Physical And Chemical Properties Analysis

Sorbitan Monooleate has a molecular weight of 428.6 g/mol . It is a fatty acid ester . The density of Sorbitan Monooleate is 0.986 g/mL .

Scientific Research Applications

  • Stabilization of Emulsions and Foams

    • Sorbitan monooleate has been studied for its role in stabilizing oleofoams, a mixture of vegetable oil and sorbitan ester. This application is significant in enhancing foam stability, which is crucial in various industrial and food processes (Liu & Binks, 2022).
  • Microsphere Fabrication

    • In the field of material science, sorbitan monooleate has been used as an emulsion stabilizer and size controller in the preparation of polyblend polylactic acid and polycaprolactone microspheres. This is relevant for applications requiring specific particle sizes and stable emulsions (Ryofi & Budianto, 2020).
  • Pesticide Formulation

    • Sorbitan monooleate, in the form of Polyoxyethylene (20) sorbitan monooleate, has been used as an adjuvant in pesticide formulations. Studies have explored its safety and effectiveness for non-target terrestrial plants like tomatoes and corn (Shaari, 2022).
  • Improving Biodiesel Properties

    • It has been applied in biodiesel blends to improve cold-flow properties. This application is crucial in enhancing the performance and usability of biodiesel in colder climates (Fathurrahman et al., 2021).
  • Interactions in Hydrate Particles

    • Sorbitan monooleate's impact on the interactions between hydrate particles and water droplets has been a subject of study, particularly in the context of preventing hydrate agglomeration, which is vital in oil and gas industries (Li et al., 2018).
  • Surfactant Assembly in Microemulsions

    • Its role in the phase behavior and physicochemical characteristics of pseudoternary systems has been researched, highlighting its potential in drug delivery systems (Suna & Misra, 2018).
  • Mineral Separation Enhancement

    • Sorbitan monooleate is utilized in magnetic carrier technology to enhance the separation of minerals, such as beryl from quartz, demonstrating its applicability in mineral processing (Fawzy, 2021).
  • Transdermal Drug Delivery

    • It has been investigated for its effect on the molecular mobility of pressure-sensitive adhesive in transdermal patches, which is significant for improving drug permeation through the skin (Wang et al., 2018).
  • Nanocomposite and Conductive Films

    • Sorbitan monooleate has been used in the fabrication of silver–sorbitan monooleate nanocomposites, leading to the development of concentrated silver organosols and conductive films, relevant in electronic and nanotechnology fields (Demidova et al., 2019).
  • Oil Spill Treatment

    • Its application in the development of gel-like dispersants for oil spill treatment has been explored. These dispersants can effectively lower interfacial tension and stabilize crude oil-in-water emulsions, crucial for environmental protection and cleanup efforts (Owoseni et al., 2018).
  • Lyotropic Liquid Crystals for Drug Delivery

    • Sorbitan monooleate has been involved in the development of temperature-sensitive lyotropic liquid crystals for transdermal drug delivery systems, highlighting its role in pharmaceutical technology (Liu et al., 2021).
  • Impact on Flow Properties in Biodiesel

    • Its use in palm oil biodiesel has been researched, particularly in reducing the cloud point and cold filter plugging point, which are critical for the practical use of biodiesel (Azaria et al., 2021).
  • Soil Washing Effluent Treatment

    • Sorbitan monooleate aided in the treatment of soil washing effluent using photoactivation methods, which is a novel approach for environmental remediation (Tao et al., 2019).
  • Controlled Solute Release from Emulsions

    • In food science, it has been used to control the release of solutes from water-in-oil emulsions, which can have applications in food packaging and preservation (Zhao et al., 2018).

Safety And Hazards

Sorbitan Monooleate is safe for all animal species at the proposed maximum content of 85 mg/kg complete feed . It is not expected to pose a risk for the consumer under the proposed conditions of use . Sorbitan Monooleate is irritant to skin and eyes and it is not considered a skin sensitiser . Users are unlikely to be exposed to Sorbitan Monooleate via inhalation .

Future Directions

The Sorbitan Monooleate market is projected to experience significant growth from 2024 to 2031, fueled by various factors including technological advancements, rising demand for Sorbitan Monooleate, and favorable government policies .

properties

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGKJDSIEKMTRX-AAZCQSIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027397
Record name Sorbitan, mono-(9Z)-9-octadecenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline]
Record name Sorbitan monooleate
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Product Name

Sorbitan Monooleate

CAS RN

1338-43-8
Record name Sorbitan monooleate [USAN:NF]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001338438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorbitan, mono-(9Z)-9-octadecenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SORBITAN MONOOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06XEA2VD56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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